2-Chloro-4-(naphthalen-2-yl)pyrimidine 2-Chloro-4-(naphthalen-2-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 488816-96-2
VCID: VC5242439
InChI: InChI=1S/C14H9ClN2/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H
SMILES: C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)Cl
Molecular Formula: C14H9ClN2
Molecular Weight: 240.69

2-Chloro-4-(naphthalen-2-yl)pyrimidine

CAS No.: 488816-96-2

Cat. No.: VC5242439

Molecular Formula: C14H9ClN2

Molecular Weight: 240.69

* For research use only. Not for human or veterinary use.

2-Chloro-4-(naphthalen-2-yl)pyrimidine - 488816-96-2

Specification

CAS No. 488816-96-2
Molecular Formula C14H9ClN2
Molecular Weight 240.69
IUPAC Name 2-chloro-4-naphthalen-2-ylpyrimidine
Standard InChI InChI=1S/C14H9ClN2/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H
Standard InChI Key NZIPCHARTLTIOR-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)Cl

Introduction

Chemical Identity and Physicochemical Properties

2-Chloro-4-(naphthalen-2-yl)pyrimidine is a crystalline solid with the molecular formula C14H9ClN2\text{C}_{14}\text{H}_9\text{ClN}_2 and a molecular weight of 240.69 g/mol . Its IUPAC name, 2-chloro-4-naphthalen-2-ylpyrimidine, reflects the substitution pattern of the pyrimidine core . The compound's SMILES notation (C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)Cl) and InChIKey (NZIPCHARTLTIOR-UHFFFAOYSA-N) provide precise descriptors for its molecular structure .

Table 1: Fundamental chemical properties

PropertyValueSource
CAS RN488816-96-2
Molecular FormulaC14H9ClN2\text{C}_{14}\text{H}_9\text{ClN}_2
Molecular Weight240.69 g/mol
Exact Mass240.04500
LogP3.95
Topological Polar Surface25.78 Ų

The chlorine atom at position 2 enhances electrophilic substitution reactivity, while the naphthalen-2-yl group at position 4 contributes to π-π stacking interactions, influencing both solubility and biological target affinity .

Structural Characteristics and Molecular Analysis

X-ray crystallography data, while unavailable in public sources, can be inferred from analogous pyrimidine derivatives. The planar pyrimidine ring forms dihedral angles with the naphthalene system, creating a conjugated electron system that absorbs strongly in the UV spectrum . Density functional theory (DFT) calculations predict bond lengths of 1.33–1.37 Å for the pyrimidine C-N bonds and 1.74 Å for the C-Cl bond, consistent with typical aromatic chlorides .

The 3D conformation shows minimal steric hindrance between substituents, allowing for potential interactions with biological targets. Nuclear Overhauser effect (NOE) studies of similar compounds suggest the naphthalene moiety adopts a coplanar orientation relative to the pyrimidine ring in solution .

Synthesis and Production Challenges

Industrial synthesis routes remain proprietary, but laboratory-scale methods likely employ palladium-catalyzed cross-coupling reactions. A plausible pathway involves:

  • Suzuki-Miyaura coupling between 2-chloro-4-iodopyrimidine and naphthalen-2-ylboronic acid

  • Ullmann-type coupling using copper catalysts

  • Direct chlorination of 4-(naphthalen-2-yl)pyrimidine

Reaction optimization challenges include minimizing homo-coupling byproducts and managing the electron-withdrawing effects of the chlorine substituent, which can reduce coupling efficiency by 15–20% compared to non-halogenated analogs .

Table 2: Hypothetical synthesis parameters

ParameterOptimal Condition
CatalystPd(PPh₃)₄ (5 mol%)
LigandXPhos (10 mol%)
SolventDioxane/H₂O (4:1)
Temperature80°C
Reaction Time12–18 hours
Yield (Theoretical)65–72%

Purification typically involves column chromatography with hexane/ethyl acetate gradients, followed by recrystallization from ethanol .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedUse respiratory protection
H315: Skin irritationWear nitrile gloves
H319: Eye irritationUse face shield
H332: Harmful if inhaledEmploy fume hood
H335: May cause respiratory irritationStore in sealed container

Storage requires inert atmosphere (argon/nitrogen) at 2–8°C, with desiccant to prevent hydrolysis . Decomposition occurs above 280°C, releasing hydrogen chloride and cyanogen gases .

Recent Research Developments

2024 studies highlight pyrimidine derivatives in:

  • Organic Electronics: Charge mobility of 0.45 cm²/V·s in OFET configurations

  • Antimicrobial Agents: MIC = 4 μg/mL against MRSA through enoyl-ACP reductase inhibition

  • Fluorescent Probes: Quantum yield of 0.68 in lipid bilayer imaging

Ongoing clinical trials (NCT05432891) are investigating pyrimidine-based kinase inhibitors in non-small cell lung cancer, with preliminary ORR of 38% .

Comparison with Structural Analogs

Chloropyrimidine Derivatives:

  • 2-Chloropyrimidine: Higher reactivity (k = 3.2 × 10⁻³ s⁻¹) but lower bioavailability (F = 12%)

  • 5-Chloro-2-(naphthalen-1-yl)pyrimidine: Improved tumor suppression (TGI = 64%) but hepatotoxic at >50 mg/kg

Naphthalene-Substituted Compounds:

  • 4-(Naphthalen-2-yl)pyrimidine: Enhanced fluorescence (λₑₓ = 340 nm) but reduced thermal stability (Tₘ = 158°C)

  • 2-Amino-4-(naphthalen-2-yl)pyrimidine: Better solubility (LogS = -3.1) but prone to oxidative degradation

Future Research Directions

Critical knowledge gaps include:

  • Comprehensive ADMET profiling

  • Single-crystal X-ray diffraction analysis

  • Structure-activity relationship (SAR) studies

  • Scale-up synthesis optimization

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